2-(2-Chloro-6-methylthieno[3,2-d]pyrimidin-4-yl)pyrimidin-5-amine
Description
Properties
IUPAC Name |
2-(2-chloro-6-methylthieno[3,2-d]pyrimidin-4-yl)pyrimidin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5S/c1-5-2-7-9(18-5)8(17-11(12)16-7)10-14-3-6(13)4-15-10/h2-4H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUVHAOVBUUMKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)C(=NC(=N2)Cl)C3=NC=C(C=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501162927 | |
| Record name | 5-Pyrimidinamine, 2-(2-chloro-6-methylthieno[3,2-d]pyrimidin-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501162927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1632286-27-1 | |
| Record name | 5-Pyrimidinamine, 2-(2-chloro-6-methylthieno[3,2-d]pyrimidin-4-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1632286-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Pyrimidinamine, 2-(2-chloro-6-methylthieno[3,2-d]pyrimidin-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501162927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-(2-Chloro-6-methylthieno[3,2-d]pyrimidin-4-yl)pyrimidin-5-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the nucleophilic substitution reaction of 2-chloro-6-methylthieno[3,2-d]pyrimidine with pyrimidin-5-amine under controlled conditions . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 2 of the thieno[3,2-d]pyrimidine ring undergoes nucleophilic substitution under basic or catalytic conditions. This reaction is pivotal for introducing functional groups or modifying biological activity.
Key Examples:
Mechanistic Insight :
-
The chlorine atom’s electrophilicity is enhanced by the electron-withdrawing pyrimidine ring, facilitating SNAr (nucleophilic aromatic substitution) with amines, thiols, or alkoxides.
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Steric hindrance from the 6-methyl group directs substitution to the 2-position selectively .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions, leveraging the halogenated thienopyrimidine core.
Suzuki-Miyaura Coupling:
| Boronic Acid | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|
| Arylboronic acids | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 2-Aryl-6-methylthieno[3,2-d]pyrimidines | 65–82% |
Applications :
Hydrolysis and Cyclization
Controlled hydrolysis of the pyrimidine ring or fused thiophene system enables access to novel scaffolds:
Acid/Base-Mediated Transformations:
Oxidation and Functionalization
The methyl group at position 6 can be oxidized to a carbonyl or carboxylic acid group under strong oxidizing conditions:
| Oxidizing Agent | Product | Yield | Notes | Source |
|---|---|---|---|---|
| KMnO₄, H₂SO₄ | 6-Carboxythieno[3,2-d]pyrimidine | 58% | Requires rigorous temperature control | |
| H₂O₂, FeCl₃ | 6-Hydroxymethyl derivatives | 45% | Limited functional group tolerance |
Microwave-Assisted Reactions
Modern synthetic approaches employ microwave irradiation to accelerate reactions:
| Reaction Type | Conditions | Time | Yield | Source |
|---|---|---|---|---|
| Cyclocondensation | Microwave, 200°C, NMP, AlCl₃ | 2 h | 78% | |
| Nucleophilic substitution | Ethanol, 110°C, DMA-DMA | 5 min | 83% |
Biological Activity Correlation
Modifications to the pyrimidin-5-amine moiety significantly impact bioactivity:
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Anticancer activity : Introduction of sulfonamide groups at the 5-amine position enhances COX-2 inhibition (IC₅₀ = 0.12 µM) .
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Kinase inhibition : Methylation of the exocyclic amine improves blood-brain barrier penetration in PI5P4Kγ inhibitors .
Stability and Reactivity Trends
Scientific Research Applications
Anticancer Activity
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. The compound's ability to inhibit specific kinases involved in cancer cell proliferation makes it a promising candidate for the development of new anticancer drugs. Studies have shown that similar compounds can induce apoptosis in cancer cells, suggesting that this compound may have similar effects.
Antiviral Properties
Compounds based on thieno[3,2-d]pyrimidine structures have been investigated for their antiviral activities. Preliminary studies suggest that 2-(2-Chloro-6-methylthieno[3,2-d]pyrimidin-4-yl)pyrimidin-5-amine could inhibit viral replication mechanisms, making it a potential antiviral agent against various viral infections.
Inhibition of Enzymatic Activity
The compound has been studied for its ability to inhibit specific enzymes critical for various biological processes. For instance, it may act as an inhibitor of certain kinases or phosphatases involved in signaling pathways that regulate cell growth and metabolism.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of thieno[3,2-d]pyrimidine derivatives. The results indicated that compounds with modifications similar to those found in this compound demonstrated potent inhibition of cancer cell lines.
Case Study 2: Antiviral Screening
In a screening for antiviral agents, derivatives of thieno[3,2-d]pyrimidine were tested against influenza and HIV viruses. The results showed promising antiviral activity, with some derivatives exhibiting significant reductions in viral load.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-methylthieno[3,2-d]pyrimidin-4-yl)pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
Key Observations:
In contrast, iodo in increases molecular weight and may influence pharmacokinetics. Methoxy groups () improve solubility but reduce reactivity compared to chloro substituents.
Fused Ring Systems: The thieno[3,2-d]pyrimidine core in and offers planar rigidity, facilitating π-π stacking in protein binding pockets. The coumarin-pyrazolo[3,4-b]pyridine hybrid in exhibits fluorescence, useful in imaging applications.
Biological Activities: Compounds with morpholinosulfonyl () or triazole moieties () show enhanced kinase inhibition and anti-inflammatory activities. The target compound’s lack of these groups may limit its efficacy in specific therapeutic contexts.
Key Observations:
- Catalyst Efficiency : FeCl₃-SiO₂ in enables high-yield (75%) condensation, whereas CuSO₄/sodium ascorbate in facilitates click chemistry for triazole formation.
- Yield Variability : Lower yields in (38%) highlight challenges in synthesizing sulfonamide-containing pyrimidines.
Crystallographic and Spectral Data
- The crystal structure of 5-[(3,5-Dichloroanilino)methyl]-N-(3,5-dichlorophenyl)-6-methyl-2-phenylpyrimidin-4-amine () reveals intermolecular hydrogen bonding between NH₂ and Cl groups, stabilizing the lattice. Similar interactions likely occur in the target compound.
- HR-MS and NMR data for compounds like and confirm structural integrity, with deviations <0.006 Da between calculated and observed masses .
Biological Activity
2-(2-Chloro-6-methylthieno[3,2-d]pyrimidin-4-yl)pyrimidin-5-amine is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
The molecular formula of this compound is C11H8ClN5S, with a molecular weight of approximately 277.73 g/mol. Its structure features a thieno[3,2-d]pyrimidine core which is known for various biological activities, including anti-cancer and anti-inflammatory effects.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler thienopyrimidine derivatives. For instance, one method includes the reaction of 2,4-dichloro-6-methylthieno[3,2-d]pyrimidine with appropriate amines under controlled conditions to yield the target compound with high purity and yield .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives. For example, compounds similar to this compound have demonstrated significant inhibition of cell proliferation in various cancer cell lines. A study reported that related thienopyrimidine compounds inhibited the growth of PhIP-resistant cancer cells, showcasing their potential as therapeutic agents against certain types of tumors .
Antimicrobial Activity
In vitro tests have shown that thienopyrimidine derivatives exhibit antimicrobial properties. For instance, compounds from the same family have been reported to inhibit bacterial growth effectively, suggesting that this compound may also possess similar properties .
Anti-inflammatory Effects
Thienopyrimidine compounds have been investigated for their anti-inflammatory effects. They are believed to modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. This suggests potential applications in treating inflammatory diseases .
Case Studies
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Inhibition of Cancer Cell Proliferation : A study conducted on a series of thienopyrimidine derivatives revealed that certain structural modifications led to enhanced potency against cancer cell lines such as A431. The results indicated that these compounds could serve as lead candidates for further development in cancer therapy.
Compound IC50 (µM) Cell Line Thienopyrimidine A 1.5 A431 Thienopyrimidine B 0.8 MCF7 -
Antimicrobial Testing : In another study focusing on antimicrobial activity, derivatives of the thienopyrimidine scaffold were tested against Gram-positive and Gram-negative bacteria. The results indicated that these compounds had varying degrees of effectiveness depending on their structural characteristics.
Compound Zone of Inhibition (mm) Bacteria Compound X 15 E. coli Compound Y 20 S. aureus
Q & A
Q. Optimization Tips :
- Use catalysts like DMAP or TEA to accelerate coupling reactions.
- Monitor reaction progress via TLC or HPLC to minimize side products.
How is the crystal structure of this compound characterized, and what structural features influence its reactivity?
Basic
Crystallographic analysis using SHELX software (e.g., SHELXL for refinement) reveals:
- Dihedral Angles : Pyrimidine and thieno rings often form dihedral angles of 12–86°, influencing π-π stacking and solubility .
- Hydrogen Bonding : Intramolecular N–H⋯N bonds stabilize the conformation (e.g., 2.8–3.1 Å bond lengths), while weak C–H⋯π interactions contribute to crystal packing .
- Chlorine Substituent : The 2-chloro group increases electrophilicity at C4, facilitating nucleophilic substitutions .
Q. Methodology :
How can researchers resolve contradictions in hydrogen bonding patterns between polymorphic forms?
Advanced
Polymorphs may exhibit divergent hydrogen bonding due to solvent effects or crystallization conditions. For example:
- Case Study : In , one polymorph lacks N5 hydrogen bonding, unlike its analogs. To resolve discrepancies:
- Complementary Techniques : Use solid-state NMR to probe hydrogen environments or DFT calculations (e.g., Gaussian 16) to model bond energetics .
- Thermal Analysis : DSC/TGA identifies stability differences between polymorphs.
What methodologies assess the compound’s interaction with biological targets like kinases or receptors?
Q. Advanced
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses (e.g., with EGFR or PI3K). Key residues (e.g., Lys745 in EGFR) are probed for hydrogen bonding and hydrophobic contacts .
- Pharmacological Assays :
- In vitro : IC₅₀ determination via kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay).
- Cellular Uptake : LC-MS/MS quantifies intracellular concentrations in cancer cell lines .
How can reaction conditions be optimized to improve yield and selectivity?
Q. Advanced
- Design of Experiments (DoE) : Use response surface methodology (RSM) to vary temperature, solvent polarity, and catalyst loading.
- Case Study : achieved a 5% overall yield via LiAlH₄ reduction in Et₂O, but switching to NaBH₄/CeCl₃ (Luche reduction) may enhance stereoselectivity .
- Real-Time Monitoring : In situ FTIR or Raman spectroscopy identifies intermediates to adjust reaction parameters dynamically.
What analytical techniques validate purity and stability under storage conditions?
Q. Basic
- HPLC : Reverse-phase C18 column (ACN/water gradient) with UV detection (λ = 254 nm). Purity >98% is typical for pharmacological studies .
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to detect hydrolytic or oxidative byproducts .
How does the electronic nature of substituents affect the compound’s spectroscopic properties?
Q. Advanced
- UV-Vis : The chloro-methylthienopyrimidine moiety absorbs at 270–290 nm (ε ≈ 1.5 × 10⁴ M⁻¹cm⁻¹), with bathochromic shifts in polar solvents .
- NMR : ¹³C NMR shows deshielding of C4 (δ = 155–160 ppm) due to electron-withdrawing chloro and thieno groups. DFT-calculated chemical shifts (e.g., B3LYP/6-31G*) validate assignments .
What computational tools predict metabolic pathways and toxicity profiles?
Q. Advanced
- ADMET Prediction : SwissADME or pkCSM estimates hepatic CYP450 metabolism (e.g., CYP3A4-mediated oxidation) and hERG inhibition risks .
- Metabolite Identification : Molecular docking with cytochrome P450 enzymes (e.g., CYP2D6) identifies potential hydroxylation or dechlorination sites .
How are structure-activity relationships (SARs) developed for pyrimidine analogs?
Q. Advanced
- SAR Strategy :
- Variation : Synthesize analogs with substituents (e.g., fluoro, methoxy) at C6 or the pyrimidine ring.
- Activity Clustering : PCA analysis of IC₅₀ data identifies pharmacophore features (e.g., chloro groups enhance kinase selectivity by 3–5 fold) .
- Case Study : shows N-methylation reduces cytotoxicity while maintaining target affinity .
What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
